3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid
Overview
Description
3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid is a complex organic compound that features a combination of chloro, nitro, sulfamoyl, and benzamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The formation of an amide bond, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alcohols.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Biological Studies: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Shares the chloro and nitro functional groups but lacks the sulfamoyl and benzamido groups.
3-Nitrobenzenesulfonamide: Contains the nitro and sulfamoyl groups but lacks the chloro and benzamido groups.
N-(2-Chlorobenzoyl)-3-nitrobenzenesulfonamide: Similar structure but with different positioning of functional groups.
Uniqueness
3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[[2-chloro-5-[(3-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O7S/c21-18-8-7-16(32(30,31)23-14-5-2-6-15(10-14)24(28)29)11-17(18)19(25)22-13-4-1-3-12(9-13)20(26)27/h1-11,23H,(H,22,25)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNRUXIGEXFQSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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